![molecular formula C12H8FN3O3S B11726999 3-fluoro-N-[(Z)-(5-nitrothiophen-2-yl)methylideneamino]benzamide](/img/structure/B11726999.png)
3-fluoro-N-[(Z)-(5-nitrothiophen-2-yl)methylideneamino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-fluoro-N-[(Z)-(5-nitrothiophène-2-yl)méthylidèneamino]benzamide est un composé organique qui présente un noyau benzamide substitué par un atome de fluor et un groupement nitrothiophène
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-fluoro-N-[(Z)-(5-nitrothiophène-2-yl)méthylidèneamino]benzamide implique généralement la condensation de la 3-fluoroaniline avec le 5-nitrothiophène-2-carbaldéhyde. La réaction est réalisée dans l'éthanol comme solvant, et le mélange est agité à température ambiante pendant plusieurs heures pour obtenir le produit souhaité .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l'approche générale impliquerait la mise à l'échelle de la synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction, telles que la température, le solvant et le temps de réaction, afin de maximiser le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-fluoro-N-[(Z)-(5-nitrothiophène-2-yl)méthylidèneamino]benzamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être réduit en amine dans des conditions appropriées.
Réduction : Le groupe nitro peut être réduit en amine en utilisant des agents réducteurs comme l'hydrogène gazeux en présence d'un catalyseur.
Substitution : L'atome de fluor sur le cycle benzénique peut être substitué par d'autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrogène gazeux avec un catalyseur au palladium ou le borohydrure de sodium peuvent être utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés dans les réactions de substitution.
Principaux produits formés
Oxydation : Le principal produit serait le dérivé nitroso ou hydroxylamine correspondant.
Réduction : Le principal produit serait le dérivé amine correspondant.
Substitution : Les principaux produits dépendraient du nucléophile utilisé, conduisant à divers benzamides substitués.
Applications de recherche scientifique
Le 3-fluoro-N-[(Z)-(5-nitrothiophène-2-yl)méthylidèneamino]benzamide a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément de base en synthèse organique pour créer des molécules plus complexes.
Biologie : Il peut être utilisé dans l'étude de l'inhibition enzymatique et des interactions protéine-ligand.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux aux propriétés uniques.
Mécanisme d'action
Le mécanisme d'action du 3-fluoro-N-[(Z)-(5-nitrothiophène-2-yl)méthylidèneamino]benzamide implique son interaction avec des cibles moléculaires spécifiques. Le groupement nitrothiophène peut participer à des réactions de transfert d'électrons, tandis que le noyau benzamide peut interagir avec des protéines ou des enzymes, inhibant potentiellement leur activité. Les voies et les cibles exactes dépendraient de l'application spécifique et du contexte d'utilisation .
Applications De Recherche Scientifique
3-fluoro-N-[(Z)-(5-nitrothiophen-2-yl)methylideneamino]benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-fluoro-N-[(Z)-(5-nitrothiophen-2-yl)methylideneamino]benzamide involves its interaction with specific molecular targets. The nitrothiophene moiety can participate in electron transfer reactions, while the benzamide core can interact with proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets would depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-fluoro-N-(3-méthoxyphényl)benzamide
- 3-fluoro-5-trifluorométhyl-N-(3-fluoro-5-trifluorométhylbenzoyl)-N-éthyl-benzamide
Unicité
Le 3-fluoro-N-[(Z)-(5-nitrothiophène-2-yl)méthylidèneamino]benzamide est unique en raison de la présence à la fois d'un atome de fluor et d'un groupement nitrothiophène. Cette combinaison confère des propriétés électroniques et stériques distinctes, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C12H8FN3O3S |
|---|---|
Poids moléculaire |
293.28 g/mol |
Nom IUPAC |
3-fluoro-N-[(Z)-(5-nitrothiophen-2-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C12H8FN3O3S/c13-9-3-1-2-8(6-9)12(17)15-14-7-10-4-5-11(20-10)16(18)19/h1-7H,(H,15,17)/b14-7- |
Clé InChI |
QDYQZMWFIYLMNX-AUWJEWJLSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)F)C(=O)N/N=C\C2=CC=C(S2)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC(=C1)F)C(=O)NN=CC2=CC=C(S2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3,5-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B11726917.png)
![(E)-N-[1-(9H-Fluoren-2-YL)ethylidene]hydroxylamine](/img/structure/B11726925.png)
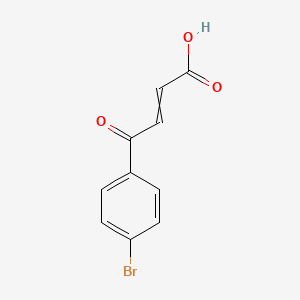
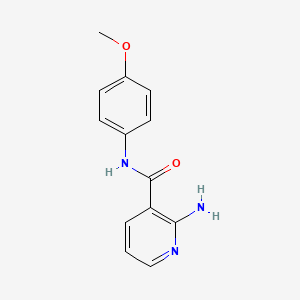
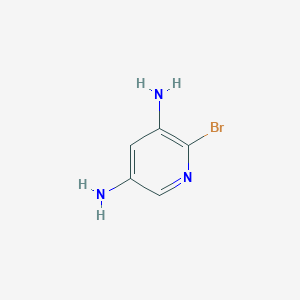
![Benzenamine, 4-chloro-N-[1-(methylthio)-2-nitroethenyl]-](/img/structure/B11726944.png)
![4-hydroxy-6-methyl-3-({[(4-methylphenyl)methoxy]imino}methyl)-2H-pyran-2-one](/img/structure/B11726951.png)
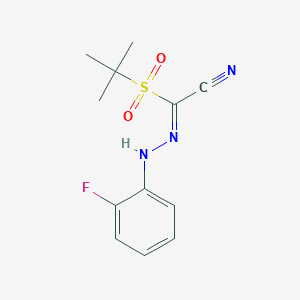
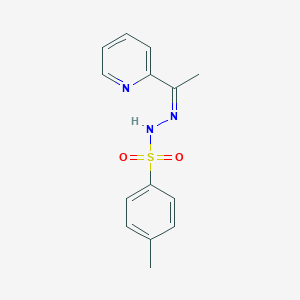
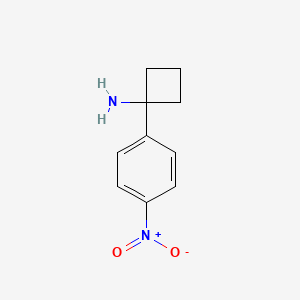

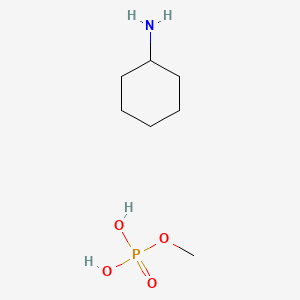
![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(4-fluorophenyl)methyl]amine](/img/structure/B11726993.png)
![3-{2-[(4-Methylphenyl)methylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one](/img/structure/B11726997.png)
